1-Nitro-2-propylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97220. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAXDAGIKIVCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221568 | |

| Record name | 1-Nitro-2-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7137-54-4 | |

| Record name | 1-Nitro-2-propylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007137544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7137-54-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitro-2-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nitro-2-propylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Nitro-2-propylbenzene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 1-Nitro-2-propylbenzene. The information is curated to support research and development activities, offering readily accessible data and procedural insights.

Core Chemical and Physical Properties

This compound, also known as o-nitropropylbenzene, is an aromatic nitro compound.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for experimental and theoretical applications.[1][3]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [4] |

| CAS Number | 7137-54-4 | [1][2] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | 133-136 °C at 26 mmHg | [3] |

| Density | 1.082 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.527 | [3] |

| Flash Point | 105 °C (221 °F) - closed cup | |

| InChI Key | UGAXDAGIKIVCQB-UHFFFAOYSA-N | [1][2] |

| SMILES | CCCc1ccccc1--INVALID-LINK--[O-] | [1] |

Structural Elucidation and Spectroscopic Data

The structural identity of this compound is well-established and can be confirmed through various spectroscopic techniques.

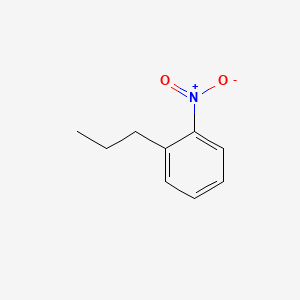

Chemical Structure

The molecule consists of a benzene (B151609) ring substituted with a nitro group (-NO₂) and a propyl group (-CH₂CH₂CH₃) at adjacent (ortho) positions.

Caption: Chemical structure of this compound.

Spectroscopic Profile

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for this compound.[2][5] The NIST WebBook and PubChem databases provide access to its mass spectrum, which can be used for identification and fragmentation analysis.[2][4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR data are available and are crucial for confirming the substitution pattern on the benzene ring and the structure of the propyl group.[4]

-

Infrared (IR) Spectroscopy: IR spectra can confirm the presence of the nitro group (typically strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹) and the aromatic C-H and C=C bonds.[4]

Synthesis Methodology

The synthesis of this compound can be approached through the nitration of propylbenzene (B89791). However, this reaction typically yields a mixture of ortho, meta, and para isomers, with the ortho and para isomers being the major products due to the ortho, para-directing nature of the alkyl group.[6] Separation of the isomers can be achieved by methods such as fractional distillation under reduced pressure or column chromatography.[6]

A multi-step synthesis can be employed to achieve higher regioselectivity for the ortho product. One potential strategy involves Friedel-Crafts acylation, followed by reduction and then a directed nitration.[7] A general workflow for a multi-step synthesis is outlined below.

Caption: A potential synthetic workflow for this compound.

General Experimental Protocol for Nitration of Propylbenzene

This is a generalized procedure and may require optimization for yield and purity.

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.

-

Addition of Propylbenzene: Slowly add propylbenzene to the cooled acid mixture while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature for a specified time to ensure complete reaction.

-

Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Extraction: Extract the organic layer containing the nitropropylbenzene isomers using a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

-

Purification: Separate the this compound from the other isomers using fractional distillation under reduced pressure or column chromatography on silica (B1680970) gel.[6]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[4] It also causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

This guide serves as a foundational resource for professionals working with this compound. For more detailed information, direct consultation of the cited literature is recommended.

References

- 1. This compound (CAS 7137-54-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 7137-54-4 [chemicalbook.com]

- 4. This compound | C9H11NO2 | CID 138939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. 1-Nitro-4-propylbenzene|CAS 10342-59-3|Supplier [benchchem.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to 1-Nitro-2-propylbenzene (CAS: 7137-54-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 1-Nitro-2-propylbenzene. This document is intended to be a valuable resource for professionals in the fields of chemical research, synthesis, and drug development, offering detailed experimental protocols and data presentation to support laboratory and research activities.

Chemical and Physical Properties

This compound, also known as o-nitropropylbenzene, is an aromatic nitro compound with the molecular formula C₉H₁₁NO₂.[1][2] It is characterized by a propyl group and a nitro group attached to adjacent carbon atoms on a benzene (B151609) ring.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7137-54-4 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Yellow oily liquid | [3] |

| Boiling Point | 133-136 °C at 26 mmHg | [4] |

| Density | 1.082 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.527 | [4] |

| Flash Point | 105 °C (221 °F) - closed cup | [4] |

| InChI | 1S/C9H11NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3 | [1] |

| InChIKey | UGAXDAGIKIVCQB-UHFFFAOYSA-N | [1] |

| SMILES | CCCc1ccccc1--INVALID-LINK--[O-] | [4] |

Table 2: Spectroscopic Data of this compound

While raw spectra are best viewed in their original sources, the following table summarizes key spectral information available for this compound.

| Spectroscopy Type | Data Availability / Key Features | Source |

| ¹H NMR | Available | [1] |

| ¹³C NMR | Available | [1] |

| Mass Spectrometry (GC-MS) | Available | [1][2] |

| Infrared (IR) Spectroscopy | Available (ATR-IR, Vapor Phase) | [1] |

| Raman Spectroscopy | Available | [1] |

Synthesis of this compound

The synthesis of this compound with high regioselectivity for the ortho isomer presents a challenge due to the ortho, para-directing nature of the propyl group.[5] Direct nitration of propylbenzene (B89791) typically yields a mixture of ortho and para isomers, with the para isomer often being the major product due to reduced steric hindrance.[5][6] To achieve a higher yield of the desired ortho product, a multi-step synthetic strategy is required.

Regioselective Synthesis via a Multi-Step Protocol

A logical pathway for the regioselective synthesis of this compound from benzene involves the following key transformations: Friedel-Crafts acylation, Clemmensen or Wolff-Kishner reduction, sulfonation to block the para position, nitration, and finally, desulfonation.[7]

Caption: Regioselective synthesis of this compound.

Experimental Protocols:

Step 1: Friedel-Crafts Acylation of Benzene [8]

-

To a stirred suspension of anhydrous aluminum chloride in benzene at room temperature, slowly add propanoyl chloride.

-

After the addition is complete, heat the reaction mixture gently (e.g., to 50-60 °C) for a specified time until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure and purify the resulting propiophenone by distillation.

Step 2: Reduction of Propiophenone to n-Propylbenzene [9]

-

Clemmensen Reduction:

-

Reflux a mixture of propiophenone, amalgamated zinc (prepared by treating zinc granules with a mercuric chloride solution), concentrated hydrochloric acid, and a water-immiscible organic solvent (e.g., toluene).

-

After the reaction is complete, cool the mixture, separate the organic layer, wash, dry, and purify by distillation to obtain n-propylbenzene.

-

-

Wolff-Kishner Reduction:

-

Heat a mixture of propiophenone, hydrazine (B178648) hydrate, and a high-boiling point solvent (e.g., diethylene glycol).

-

Add a strong base, such as potassium hydroxide, and continue heating to distill off water and excess hydrazine.

-

Reflux the mixture until the reaction is complete.

-

Work up the reaction mixture by adding water, extracting with an organic solvent, washing, drying, and purifying by distillation.

-

Step 3: Sulfonation of n-Propylbenzene (Para-blocking) [7]

-

To n-propylbenzene, add fuming sulfuric acid (oleum) at a low temperature (e.g., 0-10 °C).

-

Allow the reaction to proceed until the formation of the para-substituted sulfonic acid is complete. The bulky sulfonic acid group will preferentially add to the less sterically hindered para position.

Step 4: Nitration [7]

-

To the 4-propylbenzenesulfonic acid from the previous step, add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature.

-

The nitro group will be directed to the ortho position relative to the propyl group, as the para position is blocked.

Step 5: Desulfonation [7]

-

Heat the product from the nitration step with dilute sulfuric acid.

-

This will remove the sulfonic acid group, yielding this compound.

-

The final product can be purified by distillation under reduced pressure.

Reactivity and Potential Applications

The reactivity of this compound is characteristic of nitroaromatic compounds. The nitro group is strongly electron-withdrawing, deactivating the benzene ring towards further electrophilic aromatic substitution.[10] Conversely, it activates the ring for nucleophilic aromatic substitution, although this is less common.

A key reaction of synthetic utility is the reduction of the nitro group to an amino group, which would yield 2-propylaniline. This transformation is fundamental in the synthesis of various fine chemicals, including pharmaceuticals and dyes.

Caption: Reduction of this compound.

Currently, specific applications of this compound in drug development are not widely documented in publicly available literature. However, nitroaromatic compounds, in general, are of interest to medicinal chemists. The nitro group can be a crucial pharmacophore or a synthetic intermediate in the preparation of more complex molecules.[11][12]

Safety and Toxicology

Hazard Identification

This compound is classified as a hazardous substance.[1]

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1] Users should adhere to standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.[4] Avoid inhalation, ingestion, and contact with skin and eyes.

Toxicological Profile

Nitrobenzene (B124822) is known to be readily absorbed through inhalation, dermal contact, and ingestion.[13] The primary toxic effect of nitrobenzene is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[13][14] Symptoms of acute exposure can include cyanosis, fatigue, dizziness, and headache.[13] Chronic exposure has been associated with similar effects.[13]

The International Agency for Research on Cancer (IARC) has classified nitrobenzene as "possibly carcinogenic to humans" (Group 2B).[13] Some studies on nitrobenzene have also indicated reproductive toxicity in male animals.[13][14]

Relevance for Drug Development: Given the known toxicities of the parent compound, nitrobenzene, any derivative, including this compound, should be handled with care. For drug development professionals, the potential for nitro-group-associated toxicity is a critical consideration. The in vivo reduction of the nitro group can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which can interact with biological macromolecules and are often implicated in the toxic effects of nitroaromatic compounds.[15] Therefore, a thorough toxicological evaluation would be a mandatory step in the preclinical development of any drug candidate containing this moiety.

Conclusion

This compound is a specialty chemical with well-defined physical and chemical properties. Its regioselective synthesis requires a strategic multi-step approach to overcome the directing effects of the propyl group. While its direct applications in drug development are not established, its structural motifs are relevant to medicinal chemistry. The known hazards and the toxicological profile of related nitroaromatic compounds necessitate careful handling and a thorough risk assessment for any research or development activities involving this compound.

References

- 1. This compound | C9H11NO2 | CID 138939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 7137-54-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 1-Nitro-3-propylbenzene | C9H11NO2 | CID 585839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Nitro-4-propylbenzene|CAS 10342-59-3|Supplier [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]

- 10. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. gov.uk [gov.uk]

- 14. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Nitro-2-propylbenzene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-nitro-2-propylbenzene (o-nitropropylbenzene), a key intermediate in various chemical syntheses. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimentally verified public data, the following NMR data is predicted based on the analysis of structurally similar compounds, namely nitrobenzene (B124822) and propylbenzene. The electron-withdrawing nature of the nitro group and the electron-donating nature of the propyl group significantly influence the chemical shifts of the aromatic protons and carbons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | 7.8 - 8.0 | d | 1H | ~8 |

| H-3 | 7.5 - 7.7 | d | 1H | ~8 |

| H-4, H-5 | 7.3 - 7.5 | m | 2H | - |

| -CH₂- (benzylic) | 2.8 - 3.0 | t | 2H | ~7.5 |

| -CH₂- (middle) | 1.6 - 1.8 | sextet | 2H | ~7.5 |

| -CH₃ | 0.9 - 1.1 | t | 3H | ~7.5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NO₂) | ~149 |

| C-2 (C-propyl) | ~135 |

| C-6 | ~132 |

| C-4 | ~128 |

| C-5 | ~126 |

| C-3 | ~124 |

| -CH₂- (benzylic) | ~32 |

| -CH₂- (middle) | ~24 |

| -CH₃ | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the nitro group, the aromatic ring, and the alkyl chain.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2960 - 2850 | C-H stretch | Alkyl (propyl) |

| 1525 - 1515 | Asymmetric NO₂ stretch | Nitroaromatic |

| 1355 - 1345 | Symmetric NO₂ stretch | Nitroaromatic |

| 1600, 1450 | C=C stretch | Aromatic ring |

| 750 - 730 | C-H bend (out-of-plane) | Ortho-disubstituted benzene |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The data is sourced from the NIST WebBook.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 165 | ~40% | [M]⁺ (Molecular Ion) |

| 148 | 100% | [M-OH]⁺ |

| 119 | ~60% | [M-NO₂]⁺ |

| 91 | ~55% | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the tube and ensure the solution is homogeneous.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a single drop of neat this compound onto the center of the ATR crystal or one of the salt plates.

-

If using salt plates, carefully place the second plate on top of the first to create a thin liquid film.

-

Mount the ATR accessory or the salt plate assembly in the spectrometer's sample compartment.

Data Acquisition:

-

Collect a background spectrum of the empty sample holder.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum, typically in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common ionization method.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS with EI):

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample is vaporized and carried through a capillary column by an inert gas (e.g., helium), separating it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Physical properties of 1-Nitro-2-propylbenzene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 1-Nitro-2-propylbenzene, specifically its boiling point and density. The information herein is compiled for use by professionals in research, scientific, and drug development fields.

Core Physical Properties

This compound is an aromatic nitro compound with the chemical formula C₉H₁₁NO₂. A comprehensive understanding of its physical properties is essential for its application in chemical synthesis and other research areas.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for clear and easy reference.

| Physical Property | Value | Conditions |

| Boiling Point | 133-136 °C | at 26 mmHg |

| Density | 1.082 g/mL | at 25 °C |

Experimental Protocols

While specific experimental data for the determination of the physical properties of this compound are not publicly detailed, standard methodologies for determining the boiling point and density of liquid organic compounds are well-established. The following sections describe generalized protocols that are typically employed for such measurements.

Determination of Boiling Point (Reduced Pressure)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For substances that may decompose at their atmospheric boiling point, the determination is often carried out under reduced pressure.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a receiving flask, and a connection to a vacuum source. A thermometer is placed so that the top of the bulb is level with the side arm of the distillation head.

-

Sample Preparation: A small volume of this compound is placed in the round-bottom flask, along with boiling chips to ensure smooth boiling.

-

Pressure Regulation: The system is evacuated to the desired pressure (e.g., 26 mmHg), which is monitored by a manometer.

-

Heating: The flask is gently heated using a heating mantle.

-

Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method for determining the density of a liquid is by using a pycnometer or, more simply, by measuring the mass of a known volume.

Methodology:

-

Mass of Empty Container: An empty, dry graduated cylinder or volumetric flask is weighed on an analytical balance to determine its mass (m₁).

-

Volume Measurement: A precise volume of this compound (V) is added to the container. The volume is read from the bottom of the meniscus.

-

Mass of Filled Container: The container with the liquid is weighed again to determine the total mass (m₂).

-

Calculation: The mass of the liquid (m) is calculated by subtracting the mass of the empty container from the total mass (m = m₂ - m₁). The density (ρ) is then calculated using the formula:

ρ = m / V

-

Temperature Control: The measurement is performed at a constant, recorded temperature (e.g., 25 °C), as density is temperature-dependent.

Synthesis Workflow

This compound is not a naturally occurring compound and is synthesized through chemical reactions. A common synthetic pathway involves the Friedel-Crafts acylation of benzene, followed by reduction and nitration steps. The following diagram illustrates a logical workflow for its synthesis.

Regioselectivity in the Nitration of Propylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the regioselectivity of the electrophilic aromatic nitration of propylbenzene (B89791). A thorough understanding of the directing effects of the propyl substituent is paramount for predicting reaction outcomes, optimizing synthetic pathways, and controlling isomer distribution in the synthesis of pharmaceutical intermediates and other fine chemicals. This document outlines the theoretical basis, quantitative data, and detailed experimental protocols pertinent to the nitration of propylbenzene.

Core Concepts: The Directing Effects of the Propyl Group

The propyl group, as an alkyl substituent on a benzene (B151609) ring, exerts a significant influence on the regioselectivity of electrophilic aromatic substitution reactions like nitration. This influence is primarily attributed to two key factors: its electronic effect and steric hindrance.[1]

Electronic Effect: An Ortho, Para-Director

Alkyl groups, including the propyl group, are electron-donating through an inductive effect (+I).[1] They increase the electron density of the aromatic ring, making it more nucleophilic and, consequently, more reactive towards electrophiles compared to unsubstituted benzene.[1][2] This electron-donating nature stabilizes the carbocation intermediate, known as the arenium or sigma complex, that is formed during the electrophilic attack.[1]

This stabilization is most pronounced when the electrophile attacks the ortho or para positions.[1] At these positions, resonance structures can be drawn where the positive charge is located on the carbon atom directly attached to the propyl group, forming a more stable tertiary carbocation.[1][3] In contrast, attack at the meta position results in the formation of less stable secondary carbocations.[1] Consequently, the activation energy for the formation of the ortho and para isomers is lower, leading to their preferential formation.[4]

Steric Hindrance

While electronically favored, the ortho positions are subject to steric hindrance from the propyl group.[1] The bulkiness of the propyl group can impede the approach of the incoming electrophile, the nitronium ion (NO₂⁺).[5][6] This steric hindrance can lead to a decrease in the proportion of the ortho isomer compared to what would be expected based on electronic effects alone, often favoring the formation of the para isomer.[6][7]

Quantitative Data: Isomer Distribution

The nitration of propylbenzene typically yields a mixture of mononitrated products. The relative percentages of the ortho, meta, and para isomers are influenced by reaction conditions such as temperature and the nitrating agent used. Below is a summary of typical isomer distributions reported under standard nitrating conditions (mixed acid, e.g., HNO₃/H₂SO₄).

| Isomer | Position | Typical Yield (%)[8] |

| 1-nitro-2-propylbenzene | ortho | ~45-55% |

| 1-nitro-4-propylbenzene | para | ~40-50% |

| 1-nitro-3-propylbenzene | meta | ~5% |

Note: These are typical values and can vary depending on specific reaction conditions.

Signaling Pathways and Logical Relationships

The directing effect of the propyl group can be visualized as a logical relationship between the substituent and the resulting product distribution.

Caption: Directing effects in the nitration of propylbenzene.

Experimental Protocols

The following sections provide detailed methodologies for the nitration of propylbenzene and the analysis of the resulting product mixture.

Synthesis of Nitropropylbenzene Isomers

This protocol outlines a standard laboratory procedure for the nitration of n-propylbenzene using a mixed acid solution.[1]

Materials:

-

n-Propylbenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. To this, cautiously add 10 mL of concentrated nitric acid dropwise while maintaining the temperature below 20°C.[1]

-

Reaction: In a separate flask, cool 10 g of n-propylbenzene in an ice bath. Slowly add the prepared nitrating mixture to the n-propylbenzene dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 10°C.[1]

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up:

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the crude product mixture.

-

Product Analysis

The relative amounts of the ortho, meta, and para isomers in the product mixture can be determined using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Procedure: A small, diluted sample of the crude product is injected into the GC. The isomers are separated based on their boiling points and retention times in the column. The mass spectrometer is used to identify the compounds based on their mass-to-charge ratio.

-

Data Analysis: The relative percentage of each isomer is determined by the integration of the corresponding peak areas in the total ion chromatogram (TIC).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: An NMR spectrometer (e.g., 300 MHz or higher).

-

Procedure: A small amount of the crude product is dissolved in a deuterated solvent (e.g., CDCl₃) and the ¹H NMR spectrum is acquired.

-

Data Analysis: The aromatic region of the spectrum will show distinct signals for the protons of the different isomers. The relative ratio of the isomers can be determined by integrating the signals corresponding to unique protons of each isomer.[1][9]

Experimental Workflow

The overall experimental process, from the preparation of reagents to the analysis of the final product, can be visualized in the following workflow diagram.

References

- 1. benchchem.com [benchchem.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 4. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.sciepub.com [pubs.sciepub.com]

An In-depth Technical Guide to 1-Nitro-2-propylbenzene

This technical guide provides a comprehensive overview of 1-Nitro-2-propylbenzene, including its chemical identity, physicochemical properties, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate database searches and regulatory compliance.

IUPAC Name: this compound[1][2]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound.[1][2][3] These include:

-

NSC 97220[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthetic procedures, and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][4] |

| CAS Number | 7137-54-4 | [1][2][4] |

| Boiling Point | 133-136 °C at 26 mmHg | [4][5][6] |

| Density | 1.082 g/mL at 25 °C | [4][5][6] |

| Refractive Index | n20/D 1.527 | [4][6] |

| Flash Point | 105 °C (221 °F) - closed cup | [6] |

| InChI | 1S/C9H11NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3 | [1][4][6] |

| InChIKey | UGAXDAGIKIVCQB-UHFFFAOYSA-N | [1][4][6] |

| SMILES | CCCC1=CC=CC=C1--INVALID-LINK--[O-] | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods, primarily involving the nitration of propylbenzene (B89791). A representative experimental protocol is detailed below.

Synthesis of this compound via Nitration of Propylbenzene

The direct nitration of propylbenzene typically yields a mixture of ortho and para isomers, with the para isomer being the major product due to less steric hindrance.[7] To achieve a higher yield of the ortho isomer, specific reaction conditions or starting materials might be employed.

A general procedure for the nitration of an aromatic compound that can be adapted for propylbenzene is as follows:

Materials:

-

Propylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Separatory funnel

-

Organic solvent (e.g., Dichloromethane)

Procedure:

-

A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active electrophile.

-

Propylbenzene is slowly added to the cooled nitrating mixture with constant stirring. The temperature is maintained at a low level to control the reaction rate and prevent side reactions.

-

After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction.

-

The mixture is then carefully poured onto crushed ice, and the organic layer is separated.

-

The organic layer is washed with water and a dilute base solution to remove any remaining acid.

-

The product is then purified, typically by distillation or chromatography, to separate the ortho, meta, and para isomers.

A specific, though low-yield, synthesis of this compound has been reported as a side-product in the double nitration of toluene (B28343) using nitric acid, propanoic anhydride (B1165640), and a zeolite Hβ catalyst.[8]

Detailed Protocol from Literature: [8]

-

Reaction Setup: Propanoic anhydride (16.90 g, 130 mmol) is added to a stirring mixture of nitric acid (7.65 g, 100%, 120 mmol) and Hβ zeolite (2.0 g, SiO₂:Al₂O₃ = 25) at 0 °C. The mixture is stirred for 5 minutes at this temperature.

-

Addition of Reactant: Toluene (3.22 g, 35 mmol) is then added dropwise.

-

Reaction Conditions: The mixture is allowed to warm to room temperature, equipped with a water condenser, and stirred at 50 °C for 4 hours.

-

Workup: The reaction mixture is cooled to room temperature, and analytical grade acetone (B3395972) (30 mL) is added, followed by stirring for 5 minutes. The zeolite catalyst is removed by suction filtration and washed with acetone.

-

Analysis: The combined filtrates are mixed with hexadecane (B31444) (1.00 g) as an internal standard for GC analysis. This reaction yields this compound as a minor product (5% spectroscopic yield).[8]

Synthetic Pathway Visualization

The following diagram illustrates a logical workflow for the synthesis of this compound from benzene, highlighting the key reaction steps.

Caption: Synthetic pathway for this compound from benzene.

References

- 1. This compound | C9H11NO2 | CID 138939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 7137-54-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound 97 7137-54-4 [sigmaaldrich.com]

- 5. This compound | 7137-54-4 [chemicalbook.com]

- 6. This compound 97 7137-54-4 [sigmaaldrich.com]

- 7. 1-Nitro-4-propylbenzene|CAS 10342-59-3|Supplier [benchchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Molecular weight and formula of 1-Nitro-2-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Nitro-2-propylbenzene, including its molecular weight and formula. It also details an experimental protocol for its synthesis and outlines the mechanism of the underlying reaction.

Core Data Summary

A compilation of the fundamental physicochemical properties of this compound is presented below for easy reference.

| Property | Value |

| Chemical Formula | C₉H₁₁NO₂[1][2] |

| Molecular Weight | 165.19 g/mol [1][3] |

| CAS Number | 7137-54-4[1][2] |

| Appearance | Not specified, likely a liquid |

| Boiling Point | 133-136 °C at 26 mmHg |

| Density | 1.082 g/mL at 25 °C |

| Refractive Index | n20/D 1.527 |

Synthesis of this compound via Electrophilic Nitration

This compound is primarily synthesized through the electrophilic aromatic substitution reaction of propylbenzene (B89791). The following protocol is a representative method for this transformation.

Experimental Protocol: Nitration of Propylbenzene

Materials:

-

Propylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add a mixture of concentrated nitric acid and concentrated sulfuric acid in a 1:2 ratio. This should be done in an ice bath to control the exothermic reaction.

-

Reaction Setup: Place propylbenzene in a separate reaction flask equipped with a magnetic stirrer and cool it in an ice bath.

-

Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture dropwise to the cooled and stirring propylbenzene. Maintain the reaction temperature below 10°C to minimize the formation of byproducts.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for approximately 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture over crushed ice and transfer it to a separatory funnel.

-

Extraction and Washing: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of ortho, meta, and para isomers, can be purified by fractional distillation or column chromatography to isolate the desired this compound isomer.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of propylbenzene proceeds via a classic electrophilic aromatic substitution mechanism.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will be deshielded due to the electron-withdrawing nitro group. The propyl group will exhibit signals in the aliphatic region, with the methylene (B1212753) group adjacent to the benzene (B151609) ring appearing as the most downfield of the three.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded. The carbons of the propyl group will appear in the upfield region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the nitro group (NO₂) and cleavage of the propyl side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). Aromatic C-H and aliphatic C-H stretching vibrations will also be present.

Experimental Workflow

The overall process from starting materials to the final, purified product can be visualized as follows.

References

Safety and Handling of 1-Nitro-2-propylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-Nitro-2-propylbenzene (CAS No. 7137-54-4). The information is compiled from safety data sheets and chemical databases to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a combustible liquid with a characteristic odor.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [2][3] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Appearance | Not Specified | |

| Boiling Point | 133-136 °C at 26 mmHg | [1][4] |

| Density | 1.082 g/mL at 25 °C | [1][4] |

| Flash Point | 105 °C (221 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.527 | [1][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized below.

| Hazard Class | Category | GHS Code | Signal Word |

| Acute Toxicity, Oral | 4 | H302 | Warning |

| Acute Toxicity, Dermal | 4 | H312 | Warning |

| Acute Toxicity, Inhalation | 4 | H332 | Warning |

| Skin Corrosion/Irritation | 2 | H315 | Warning |

| Serious Eye Damage/Eye Irritation | 2 | H319 | Warning |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335 | Warning |

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H332: Harmful if inhaled.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Experimental Protocols for Hazard Determination

While specific experimental reports for this compound are not publicly available, the hazard classifications are typically determined using standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. The following are likely protocols used to establish the toxicity data.

Acute Oral Toxicity (OECD 420, 423, or 425)

The "Harmful if swallowed" classification is likely based on studies following one of the OECD acute oral toxicity guidelines.

-

Principle: A single dose of the substance is administered to a group of fasted rodents via gavage.[4] The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.[4][5]

-

Methodology (Example based on OECD 423 - Acute Toxic Class Method):

-

Animal Model: Typically, rats of a single sex (usually females) are used.[6]

-

Dosing: A stepwise procedure is used with a small group of animals (e.g., 3) per step.[6] Dosing starts at a predefined level (e.g., 300 mg/kg) and is increased or decreased in subsequent steps depending on the observed mortality.[7]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes.[7]

-

Endpoint: The LD50 (the dose causing mortality in 50% of the animals) is estimated, which then informs the GHS classification.[1]

-

Skin Irritation (OECD 439)

The "Causes skin irritation" classification is likely determined using an in vitro reconstructed human epidermis model.

-

Principle: This in vitro method assesses the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.[2][8]

-

Methodology:

-

Test System: A commercially available reconstructed human epidermis (RhE) tissue is used.[2]

-

Application: The test chemical is applied topically to the surface of the RhE tissue for a defined period.

-

Viability Assessment: After exposure, the tissue viability is determined using a cell viability assay, such as the MTT assay.[8]

-

Classification: A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to a negative control.[2]

-

Eye Irritation (OECD 492)

The "Causes serious eye irritation" classification is likely based on an in vitro reconstructed human cornea-like epithelium model.

-

Principle: This test evaluates the potential of a substance to cause eye irritation by measuring its effect on a reconstructed human cornea-like epithelium (RhCE).[9]

-

Methodology:

-

Test System: A three-dimensional RhCE model is used.[9]

-

Exposure: The test substance is applied to the epithelial surface.

-

Endpoint Measurement: The extent of damage is quantified by measuring tissue viability using methods like the MTT assay.

-

Classification: The substance is classified based on the reduction in tissue viability compared to controls.

-

Specific Target Organ Toxicity - Single Exposure (STOT-SE) (OECD 407)

The "May cause respiratory irritation" classification suggests effects on the respiratory system after a single exposure.

-

Principle: This involves evaluating the potential of a substance to cause specific, non-lethal target organ toxicity arising from a single exposure via a relevant route (in this case, likely inhalation).[10]

-

Methodology:

-

Animal Model: Rodents are typically used.

-

Exposure: Animals are exposed to the substance for a short duration.

-

Observation: Clinical signs, particularly those related to respiratory function, are monitored. Histopathological examination of the respiratory tract may also be performed.

-

Classification: Classification is based on the evidence of transient or reversible functional impairment of the respiratory system.[10]

-

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat.[1]

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or when generating aerosols.[1][11]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Ensure that eyewash stations and safety showers are readily accessible.[11]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe vapor or mist.[7]

-

Keep away from heat, sparks, and open flames.[7]

-

Ground and bond containers when transferring material to prevent static discharge.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from incompatible materials such as oxidizing agents, reducing agents, acids, and bases.[7]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Diagrams

Caption: Workflow for the safe handling of this compound.

Caption: Potential hazardous reactions of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. iivs.org [iivs.org]

- 3. epa.gov [epa.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. sterlab-store.com [sterlab-store.com]

- 9. iivs.org [iivs.org]

- 10. schc.org [schc.org]

- 11. iloencyclopaedia.org [iloencyclopaedia.org]

Electron-donating effects of the propyl group in electrophilic substitution

An In-depth Technical Guide to the Electron-Donating Effects of the Propyl Group in Electrophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-donating effects of the propyl group in electrophilic aromatic substitution reactions. A thorough understanding of these principles is critical for predicting reaction outcomes, optimizing synthetic pathways, and controlling isomer distribution in the synthesis of pharmaceutical intermediates and other fine chemicals.

Core Concepts: The Influence of the Propyl Group

The propyl group, as an alkyl substituent on an aromatic ring, significantly influences the regioselectivity and rate of electrophilic aromatic substitution reactions. This influence is primarily attributed to two key electronic effects: the inductive effect and hyperconjugation.

-

Activating Effect : Alkyl groups, including the propyl group, are electron-donating.[1][2] They increase the electron density of the aromatic ring, making it more nucleophilic and, consequently, more reactive towards electrophiles compared to unsubstituted benzene (B151609).[1][3] This results in a faster reaction rate.[1][4]

-

Ortho-, Para-Directing Effect : The electron-donating nature of the propyl group stabilizes the carbocation intermediate, known as an arenium ion or sigma complex, that forms during electrophilic attack.[1][5] This stabilization is most significant when the electrophile attacks at the ortho or para positions. This is because these positions allow for resonance structures where the positive charge is located on the carbon atom directly attached to the propyl group, which is a more stable tertiary carbocation.[5] As a result, the formation of ortho and para isomers is kinetically favored.[1]

-

Steric Hindrance : While the ortho position is electronically favored, it is also subject to steric hindrance from the bulkiness of the propyl group. This steric hindrance can impede the approach of the electrophile, often leading to a lower yield of the ortho isomer compared to the para isomer.[1][6]

Quantitative Data: Isomer Distribution in the Nitration of n-Propylbenzene

The nitration of n-propylbenzene is a classic example that demonstrates the directing effects of the propyl group. The reaction yields a mixture of ortho-, meta-, and para-nitropropylbenzene. The quantitative distribution of these isomers highlights the interplay between electronic and steric effects.

| Isomer | Percentage Yield (%) |

| ortho-Nitropropylbenzene | 44% |

| meta-Nitropropylbenzene | 12% |

| para-Nitropropylbenzene | 44% |

Data sourced from J. Chem. Soc., 1934, 121.[1]

This data clearly illustrates the strong ortho-, para-directing effect of the n-propyl group. The significant formation of the meta isomer is also noteworthy and is a common feature in the nitration of alkylbenzenes.

Signaling Pathways and Mechanisms

The following diagrams illustrate the key mechanisms governing the electrophilic substitution of propylbenzene (B89791).

Caption: General mechanism of the nitration of propylbenzene.

The stability of the intermediate sigma complex determines the product distribution. The ortho and para intermediates are more stable due to resonance stabilization involving the propyl group.

Caption: Energy profile diagram for the nitration of propylbenzene.

Special Case: Friedel-Crafts Alkylation and Carbocation Rearrangement

When attempting to synthesize n-propylbenzene via Friedel-Crafts alkylation of benzene with n-propyl chloride, the major product is isopropylbenzene (cumene).[7] This is due to the rearrangement of the initially formed primary carbocation to a more stable secondary carbocation via a hydride shift.[7]

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

To obtain n-propylbenzene in good yield, a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction is typically employed.[8]

Experimental Protocols

Laboratory-Scale Nitration of n-Propylbenzene

This protocol outlines a standard procedure for the nitration of n-propylbenzene.

Materials:

-

n-Propylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Apparatus:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Procedure:

-

Preparation of the Nitrating Mixture : In a flask cooled in an ice bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with gentle swirling.[1] Allow the mixture to cool.

-

Reaction Setup : Place 10 g of n-propylbenzene in a round-bottom flask equipped with a magnetic stir bar and cool it in an ice bath.

-

Addition of Nitrating Mixture : Slowly add the prepared nitrating mixture dropwise to the stirred n-propylbenzene.[1] Maintain the reaction temperature below 10°C throughout the addition.[1][9]

-

Reaction Monitoring : After the addition is complete, continue stirring the mixture in the ice bath for 30-60 minutes.[1][9] The progress of the reaction can be monitored by TLC.

-

Work-up : Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.[1]

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).[1]

-

Washing : Combine the organic layers and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.[1]

-

Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1] The resulting residue is the crude mixture of nitropropylbenzene isomers.

Product Analysis by GC-MS

Typical GC-MS Conditions:

-

Column : A suitable capillary column (e.g., HP-5MS).

-

Oven Program : Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.[1]

-

Carrier Gas : Helium at a constant flow rate.

-

Injection Volume : 1 µL.

-

MS Conditions :

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230°C.[1]

-

Data Analysis : The relative percentages of the ortho, meta, and para isomers can be determined by integrating the corresponding peaks in the gas chromatogram.

Experimental Workflow

The following diagram outlines a typical workflow for the nitration of propylbenzene and subsequent analysis.

Caption: Experimental workflow for propylbenzene nitration.

Conclusion

The propyl group is a moderately activating, ortho-, para-director in electrophilic aromatic substitution.[1] Its electron-donating properties, arising from inductive effects and hyperconjugation, increase the reactivity of the benzene ring and stabilize the intermediates formed during ortho and para attack. While electronically favoring these positions, steric hindrance from the propyl group can influence the ortho/para product ratio. A comprehensive understanding of these effects, supported by quantitative data and robust experimental protocols, is essential for the rational design and optimization of synthetic routes in academic research and industrial applications, including drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 4. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 7. The alkylation of benzene with npropyl chloride in class 11 chemistry CBSE [vedantu.com]

- 8. allen.in [allen.in]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Synthetic Routes for the Preparation of Pure 1-Nitro-2-propylbenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pure 1-Nitro-2-propylbenzene, a valuable intermediate in organic synthesis. The following sections outline two primary synthetic strategies: direct nitration of n-propylbenzene followed by isomer separation, and a regioselective multi-step synthesis designed to exclusively yield the ortho-substituted product.

Introduction

This compound is an important chemical intermediate. Its synthesis requires careful consideration of regioselectivity to obtain the desired ortho isomer in high purity, free from the para and meta isomers that are often co-produced. The choice of synthetic route will depend on the desired purity, scale, and available resources. This guide provides detailed methodologies for the preparation, purification, and characterization of pure this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below for reference and characterization purposes.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][3][4] |

| CAS Number | 7137-54-4 | [1][3][4] |

| Appearance | Clear colorless liquid | [5] |

| Boiling Point | 133-136 °C at 26 mmHg | [3] |

| Density | 1.082 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.527 | [3] |

| ¹H NMR | Available | [1] |

| IR Spectrum | Available | [1] |

| Mass Spectrum | Available | [1][2] |

Synthetic Strategies

Two primary routes for the synthesis of this compound are detailed below. The first involves direct nitration and subsequent purification, which is simpler but results in a mixture of isomers. The second is a longer, multi-step synthesis that offers high regioselectivity for the desired ortho product.

Route 1: Direct Nitration of n-Propylbenzene

This method is the most direct approach but requires careful purification to isolate the desired this compound from the major byproduct, 1-nitro-4-propylbenzene. The propyl group is an ortho-, para-director, leading to a mixture of these two isomers.[6][7]

Reaction Scheme

Caption: Direct nitration of n-propylbenzene yields a mixture of ortho and para isomers.

Experimental Protocol

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. To this, cautiously add 10 mL of concentrated nitric acid dropwise while maintaining the temperature below 20°C.[6]

-

Nitration Reaction: In a separate flask, cool 10 g of n-propylbenzene in an ice bath. Slowly add the prepared nitrating mixture to the n-propylbenzene dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 10°C.[6]

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up: Pour the reaction mixture onto crushed ice and extract with an appropriate organic solvent (e.g., dichloromethane (B109758) or diethyl ether). Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure.

-

Purification: The resulting crude product is a mixture of ortho and para isomers. Separation of these isomers is challenging and typically requires fractional distillation under reduced pressure or column chromatography on silica (B1680970) gel.

Expected Yields and Isomer Ratios

| Product | Typical Yield (Isomer Ratio) |

| This compound (ortho) | Varies, typically the minor product |

| 1-Nitro-4-propylbenzene (para) | Varies, typically the major product |

Note: The exact isomer ratio can be influenced by reaction temperature and the specific nitrating agent used. The para isomer is generally favored due to less steric hindrance.

Route 2: Regioselective Multi-Step Synthesis

This route is designed to produce pure this compound by blocking the para position prior to nitration. This strategy avoids the formation of the para-isomer, simplifying purification.[8]

Overall Synthetic Pathway

Caption: A five-step regioselective synthesis of this compound.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation of Benzene

-

Objective: To synthesize propiophenone, avoiding carbocation rearrangement.[9]

-

Procedure: To a suspension of anhydrous aluminum chloride in dry benzene, add propanoyl chloride dropwise at a temperature maintained below 10°C. After the addition, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed to yield propiophenone.

Step 2: Reduction of Propiophenone

-

Objective: To reduce the ketone to an alkyl group, forming n-propylbenzene.

-

Wolff-Kishner Reduction Protocol:

-

To a solution of propiophenone in a high-boiling solvent (e.g., diethylene glycol), add hydrazine (B178648) hydrate (B1144303) and potassium hydroxide.[9]

-

Heat the mixture to reflux to form the hydrazone.

-

Continue heating to allow the temperature to rise, leading to the decomposition of the hydrazone and evolution of nitrogen gas, yielding n-propylbenzene.[9]

-

After cooling, the product is isolated by extraction.

-

Step 3: Sulfonation of n-Propylbenzene (Para-Blocking)

-

Objective: To block the para-position with a sulfonic acid group.[8]

-

Procedure: Add n-propylbenzene to fuming sulfuric acid at a low temperature. Stir the mixture until sulfonation is complete. The product, 4-propylbenzenesulfonic acid, is then precipitated by pouring the reaction mixture into a saturated sodium chloride solution.

Step 4: Nitration of 4-Propylbenzenesulfonic acid

-

Objective: To introduce a nitro group at the ortho-position.

-

Procedure: Dissolve the 4-propylbenzenesulfonic acid in concentrated sulfuric acid and cool the mixture. Add a stoichiometric amount of concentrated nitric acid dropwise, maintaining a low temperature. The nitro group will be directed to the ortho position relative to the propyl group.

Step 5: Desulfonation

-

Objective: To remove the sulfonic acid blocking group.[8]

-

Procedure: Add the 2-nitro-4-propylbenzenesulfonic acid to dilute sulfuric acid and heat the mixture to reflux.[8] The sulfonic acid group is removed via hydrolysis, yielding this compound. The product can be isolated by steam distillation or extraction.

Quantitative Data for Regioselective Synthesis

| Step | Reactants | Product | Typical Yield |

| 1 | Benzene, Propanoyl Chloride, AlCl₃ | Propiophenone | ~90%[9] |

| 2 | Propiophenone, Hydrazine Hydrate, KOH | n-Propylbenzene | >95%[9] |

| 3 | n-Propylbenzene, Fuming H₂SO₄ | 4-Propylbenzenesulfonic acid | High |

| 4 | 4-Propylbenzenesulfonic acid, HNO₃, H₂SO₄ | 2-Nitro-4-propylbenzenesulfonic acid | Good |

| 5 | 2-Nitro-4-propylbenzenesulfonic acid, Dilute H₂SO₄ | This compound | Good |

Purity Assessment

The purity of the final this compound product should be assessed using a combination of the following analytical techniques:

-

Gas Chromatography (GC): To determine the isomeric purity and identify any remaining starting materials or byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro group (strong absorptions around 1525 and 1345 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety Considerations

-

Nitrating agents are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Concentrated acids (sulfuric and nitric) are highly corrosive. Handle with care and be prepared for acid spills with appropriate neutralizing agents.

-

Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

-

Friedel-Crafts reactions can be vigorous. Ensure proper temperature control.

-

Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate precautions.

By following these detailed protocols, researchers can successfully synthesize and purify this compound for use in further research and development activities. The choice between the direct nitration and the multi-step synthesis will depend on the specific requirements for purity and scale.

References

- 1. This compound | C9H11NO2 | CID 138939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 1-硝基-2-丙基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound (CAS 7137-54-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Propylbenzene | C9H12 | CID 7668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. homework.study.com [homework.study.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

Synthesis of Propylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the synthesis of propylbenzene (B89791) from benzene (B151609) using a two-step process: Friedel-Crafts acylation followed by Clemmensen reduction. This synthetic route is a classic example of electrophilic aromatic substitution and subsequent functional group transformation, a common strategy in organic synthesis and drug development.

Application Notes

The synthesis of n-propylbenzene directly via Friedel-Crafts alkylation of benzene with n-propyl chloride is inefficient due to the propensity of the primary carbocation intermediate to rearrange to a more stable secondary carbocation, leading to the formation of isopropylbenzene as the major product.[1][2] To circumvent this, a two-step approach involving Friedel-Crafts acylation followed by reduction is employed.[3][4]

Step 1: Friedel-Crafts Acylation of Benzene